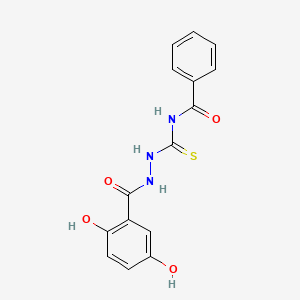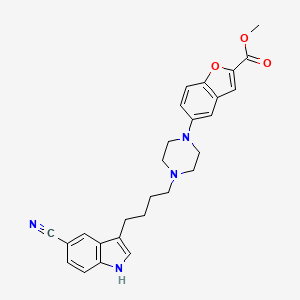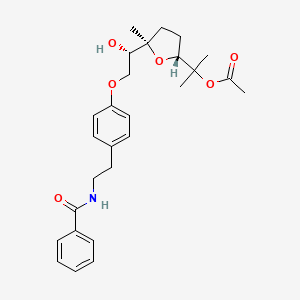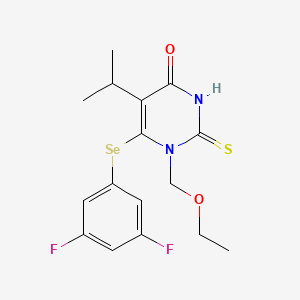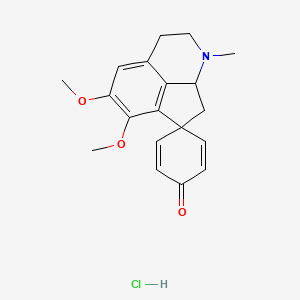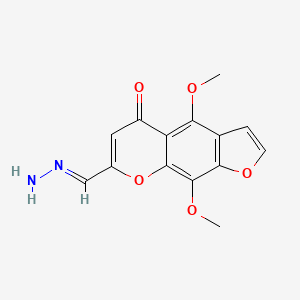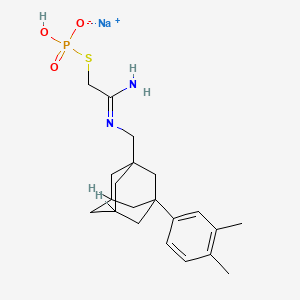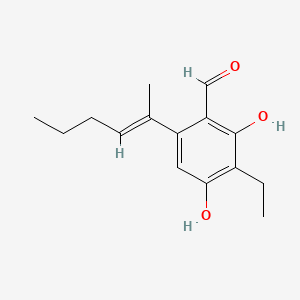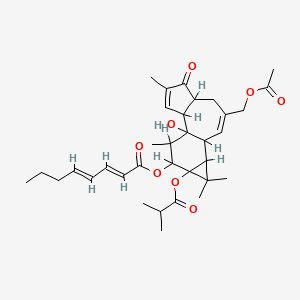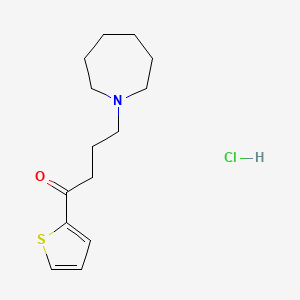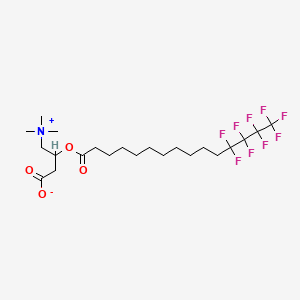
11-(F-Butyl)-undecanoyl carnitine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(F-Butyl)-undecanoyl carnitine is a synthetic compound that belongs to the class of carnitine derivatives. Carnitine is a naturally occurring compound that plays a crucial role in the transport of fatty acids into the mitochondria for energy production. The addition of the 11-(F-Butyl)-undecanoyl group to carnitine enhances its lipophilicity and potentially its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(F-Butyl)-undecanoyl carnitine typically involves the esterification of carnitine with 11-(F-Butyl)-undecanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.
化学反应分析
Types of Reactions
11-(F-Butyl)-undecanoyl carnitine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
科学研究应用
11-(F-Butyl)-undecanoyl carnitine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 11-(F-Butyl)-undecanoyl group into other molecules.
Biology: Studied for its potential role in enhancing fatty acid transport and metabolism in cells.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and as a drug delivery agent.
Industry: Used in the formulation of dietary supplements and functional foods to enhance energy production and metabolism.
作用机制
The mechanism of action of 11-(F-Butyl)-undecanoyl carnitine involves its role in the transport of fatty acids into the mitochondria. The compound binds to fatty acids and facilitates their transport across the mitochondrial membrane. Once inside the mitochondria, the fatty acids undergo β-oxidation to produce energy. The 11-(F-Butyl)-undecanoyl group enhances the lipophilicity of the compound, potentially increasing its efficiency in transporting fatty acids.
相似化合物的比较
Similar Compounds
Acetyl-L-carnitine: Another carnitine derivative with an acetyl group.
Propionyl-L-carnitine: Contains a propionyl group instead of the 11-(F-Butyl)-undecanoyl group.
L-carnitine: The parent compound without any additional functional groups.
Uniqueness
11-(F-Butyl)-undecanoyl carnitine is unique due to the presence of the 11-(F-Butyl)-undecanoyl group, which enhances its lipophilicity and potentially its biological activity. This modification may improve its ability to transport fatty acids into the mitochondria and increase its therapeutic potential in metabolic disorders.
属性
CAS 编号 |
142674-37-1 |
|---|---|
分子式 |
C22H34F9NO4 |
分子量 |
547.5 g/mol |
IUPAC 名称 |
3-(12,12,13,13,14,14,15,15,15-nonafluoropentadecanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C22H34F9NO4/c1-32(2,3)15-16(14-17(33)34)36-18(35)12-10-8-6-4-5-7-9-11-13-19(23,24)20(25,26)21(27,28)22(29,30)31/h16H,4-15H2,1-3H3 |
InChI 键 |
RNMTZXRXLCKDRN-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



